L-Methionyl-L-alanyl-L-isoleucyl-L-valine

Catalog No.
S15777928
CAS No.
915375-36-9
M.F
C19H36N4O5S
M. Wt
432.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Methionyl-L-alanyl-L-isoleucyl-L-valine

CAS Number

915375-36-9

Product Name

L-Methionyl-L-alanyl-L-isoleucyl-L-valine

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C19H36N4O5S

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C19H36N4O5S/c1-7-11(4)15(18(26)22-14(10(2)3)19(27)28)23-16(24)12(5)21-17(25)13(20)8-9-29-6/h10-15H,7-9,20H2,1-6H3,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t11-,12-,13-,14-,15-/m0/s1

InChI Key

CASUKPPFKGSPHF-YTFOTSKYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

L-Methionyl-L-alanyl-L-isoleucyl-L-valine is a tetrapeptide composed of four amino acids: L-methionine, L-alanine, L-isoleucine, and L-valine. This compound is characterized by its specific sequence of amino acids, which influences its structural properties and biological activities. The presence of sulfur in methionine contributes to unique chemical properties, while the branched-chain amino acids (L-isoleucine and L-valine) enhance its hydrophobic characteristics. Peptides like this play crucial roles in various biological processes, including protein synthesis, cellular signaling, and metabolic regulation.

The chemical reactivity of L-methionyl-L-alanyl-L-isoleucyl-L-valine can be influenced by the functional groups present in its constituent amino acids. Key reactions include:

  • Oxidation: Methionine can undergo oxidation to form methionine sulfoxide, which may affect the peptide's activity and stability.
  • Hydrolysis: Under acidic or basic conditions, the peptide bond can be hydrolyzed, leading to the release of free amino acids.
  • Substitution Reactions: The amino acid residues can be modified or substituted through

L-Methionyl-L-alanyl-L-isoleucyl-L-valine exhibits several biological activities:

  • Antioxidant Properties: The presence of methionine contributes to its potential antioxidant effects, which may protect cells from oxidative stress.
  • Neuroprotective Effects: Similar peptides have been studied for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Regulatory Functions: Peptides with branched-chain amino acids are known to play roles in muscle metabolism and protein synthesis.

The synthesis of L-methionyl-L-alanyl-L-isoleucyl-L-valine can be achieved through various methods:

  • Solid-Phase Peptide Synthesis (SPPS):
    • Activation: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC).
    • Coupling: Activated amino acids are sequentially added to a resin-bound peptide chain.
    • Deprotection: Protecting groups on amino acids are removed to allow for further coupling.
    • Cleavage: The final peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
  • Liquid-Phase Synthesis:
    • This method involves synthesizing peptides in solution, allowing for easier purification but often requiring more complex reaction conditions.

L-Methionyl-L-alanyl-L-isoleucyl-L-valine has potential applications in various fields:

  • Pharmaceuticals: Its biological activities may be harnessed for developing therapeutic agents targeting oxidative stress and metabolic disorders.
  • Nutritional Supplements: As a source of essential amino acids, it could be used in dietary supplements aimed at improving muscle recovery and growth.
  • Cosmetics: Due to its antioxidant properties, it may be incorporated into skin care products to enhance skin health.

Studies on the interactions of L-methionyl-L-alanyl-L-isoleucyl-L-valine with other compounds reveal important insights into its behavior:

  • Sorption Properties: Similar peptides have shown varying capacities for sorption with organic compounds, indicating that structural differences can significantly affect interaction dynamics .
  • Thermal Stability: Research has demonstrated that the thermal stability of peptides can vary based on their sequence and structure, impacting their practical applications .

L-Methionyl-L-alanyl-L-isoleucyl-L-valine shares similarities with several other peptides. Here is a comparison highlighting its uniqueness:

Compound NameCompositionUnique Features
L-AlanylleucineL-alanine + L-leucineContains leucine which increases hydrophobicity.
L-AlanylisoleucineL-alanine + L-isoleucineSimilar structure but different branched-chain composition.
L-ValylmethionylvalineL-valine + L-methionine + L-valineContains repeated valines enhancing hydrophobicity.
L-MethionylvalylserylL-methionine + L-valine + L-serineIncorporates serine which may affect solubility.

L-Methionyl-L-alanyl-L-isoleucyl-L-valine is unique due to its specific combination of branched-chain amino acids and methionine, contributing distinct properties that influence its biological activity and potential applications.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

432.24064144 g/mol

Monoisotopic Mass

432.24064144 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

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